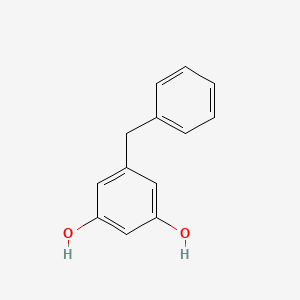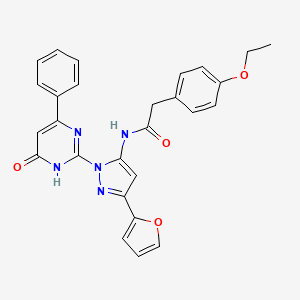
6-(1-Phenylprop-1-en-1-yl)-1-(propane-2-sulfonyl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has shown significant efficacy in inhibiting the multiplication of rhinovirus in tissue culture . This compound has been the subject of various studies due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of enviradene involves several steps. One of the primary methods includes the reaction of benzimidazole derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Enviradene undergoes various chemical reactions, including:
Oxidation: Enviradene can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Enviradene can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. The reactions are often carried out under reflux conditions.
Major Products: The major products depend on the type of reaction.
Applications De Recherche Scientifique
Enviradene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying benzimidazole derivatives.
Biology: Investigated for its antiviral properties, particularly against rhinovirus.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and formulations
Mécanisme D'action
The mechanism of action of enviradene involves the inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The compound interferes with the synthesis of viral RNA, thereby preventing the multiplication of the virus .
Comparaison Avec Des Composés Similaires
Enviradene is similar to other benzimidazole derivatives such as enviroxime. it has unique structural features that enhance its antiviral activity. Unlike enviroxime, enviradene has a sulfonyl group that increases its potency and specificity against rhinovirus .
Similar Compounds
- Enviroxime
- Benzimidazole
- Sulfonyl derivatives
Enviradene stands out due to its unique combination of structural elements, making it a promising candidate for further research and development in antiviral therapies.
Propriétés
Formule moléculaire |
C19H21N3O2S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
6-(1-phenylprop-1-enyl)-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21) |
Clé InChI |
BFPYUXIFGJJYHU-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105987.png)

![9-(4-ethoxyphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106003.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14106015.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106023.png)
![9-(4-ethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106027.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14106035.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B14106056.png)


![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106089.png)
